![molecular formula C16H27O3P B14275947 Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester CAS No. 174969-89-2](/img/structure/B14275947.png)
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a [(4-methylphenyl)methyl] group and two bis(1,1-dimethylethyl) ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid esters are typically synthesized through the Michaelis-Arbuzov reaction. This involves the reaction of a trialkyl phosphite with an alkyl halide. For the synthesis of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester, the following steps are generally followed:
Starting Materials: Trimethyl phosphite and [(4-methylphenyl)methyl] bromide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures (around 100-150°C).
Procedure: The trimethyl phosphite reacts with [(4-methylphenyl)methyl] bromide to form the desired phosphonic acid ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis-Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form phosphonic acid derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives and substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate groups in biochemical studies.
Medicine: Explored for its potential use in drug development, particularly as a component of antiviral and anticancer agents.
Industry: Utilized as a stabilizer in plastics and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit or activate specific biochemical pathways. This property is particularly useful in drug design, where the compound can be used to modulate enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid, bis(1-methylethyl) ester: Similar in structure but lacks the [(4-methylphenyl)methyl] group.
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester: Contains a different aromatic group and ester configuration.
Uniqueness
Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester is unique due to its specific [(4-methylphenyl)methyl] group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
174969-89-2 |
|---|---|
Molekularformel |
C16H27O3P |
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
1-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H27O3P/c1-13-8-10-14(11-9-13)12-20(17,18-15(2,3)4)19-16(5,6)7/h8-11H,12H2,1-7H3 |
InChI-Schlüssel |
KYLNDBXZFMSMIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CP(=O)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)

![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)

![N-Benzyl-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14275885.png)
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
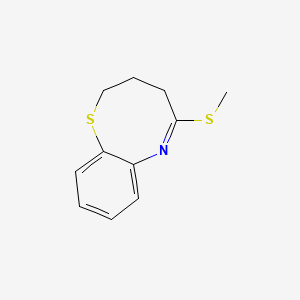
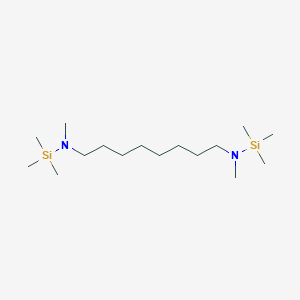

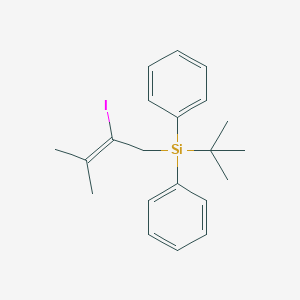
![([1,1'-Biphenyl]-2-yl)(trimethoxy)silane](/img/structure/B14275909.png)
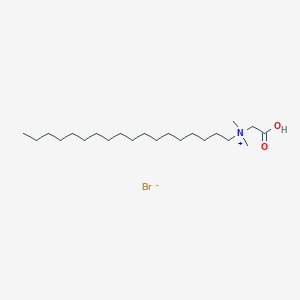
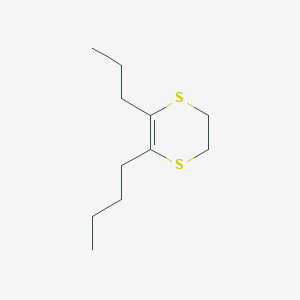
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
